What are the properties of 2,2-Dichloro-1-(p-tolyl)ethanone?
What are the properties of 2,2-Dichloro-1-(p-tolyl)ethanone?
Technical Whitepaper: 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) is a specialized
Chemical Identity & Physical Characteristics
The compound is an aryl ketone featuring a para-methyl substitution on the benzene ring and a geminal dichloro group on the alpha carbon. This structural motif imparts significant electrophilicity to the carbonyl carbon and lability to the chlorine atoms, facilitating diverse nucleophilic substitutions.[1]
Table 1: Chemical Identity
| Parameter | Detail |
|---|---|
| IUPAC Name | 2,2-Dichloro-1-(4-methylphenyl)ethan-1-one |
| Common Synonyms | 2,2-Dichloro-4'-methylacetophenone; p-Methylphenacylidene chloride |
| CAS Registry Number | 4974-59-8 |
| Molecular Formula |
Table 2: Physical Properties
| Property | Value | Note |
|---|---|---|
| Appearance | White to pale yellow crystalline solid | Commercial grades may appear as powder |
| Melting Point | 54 – 56 °C | Sharp melting range indicates high crystallinity |
| Boiling Point | 278 °C | At 760 mmHg |
| Density | 1.266 g/cm³ | Predicted at 25 °C |
| Solubility | Soluble in DCM, Toluene, Ethanol | Hydrolyzes slowly in water; moisture sensitive |
| Flash Point | 116 °C | Requires standard flammability precautions |[1]
Synthetic Pathways
The industrial synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone typically proceeds via the electrophilic chlorination of 4'-methylacetophenone.[1] This process must be carefully controlled to prevent over-chlorination (trichloro species) or under-chlorination (monochloro species).[1]
Primary Route: Acid-Catalyzed Chlorination[1]
-
Reagent: Chlorine gas (
) or Sulfuryl Chloride ( ).[1] -
Mechanism: The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by the chloronium ion.[1] The introduction of the first chlorine atom increases the acidity of the remaining
-proton, facilitating the second chlorination.[1]
Reaction Scheme:
Process Workflow Diagram
Figure 1: Step-wise chlorination pathway from 4'-methylacetophenone to the gem-dichloro derivative.
Reactivity Profile & Applications
The gem-dichloro ketone moiety is a versatile "chemical handle" in organic synthesis.[1] Its reactivity is defined by the capacity for hydrolysis to glyoxals or condensation to form heterocycles.
A. Hydrolysis to Arylglyoxals
One of the most critical applications is the conversion to p-Tolylglyoxal (4-methylphenylglyoxal).[1]
-
Protocol: Heating with aqueous sodium acetate or DMSO oxidation (Kornblum oxidation variant).[1]
-
Significance: Arylglyoxals are key intermediates for synthesizing biologically active quinoxalines (via reaction with o-phenylenediamine) and imidazoles (via reaction with amidines).[1]
B. Heterocycle Formation (Hantzsch-Type)
While mono-halo ketones are standard for Hantzsch thiazole synthesis, gem-dichloro ketones react with thioureas or thioamides to yield 5-chlorothiazoles or hydroxythiazoles , expanding the diversity of the pharmacophore.[1]
C. Asymmetric Reduction
Enzymatic or catalytic reduction of the ketone yields 2,2-dichloro-1-(p-tolyl)ethanol .[1] These chiral dichloro-alcohols are valuable building blocks for adrenergic beta-blockers and antifungal agents.[1]
Reactivity Pathway Diagram
Figure 2: Divergent synthetic pathways utilized in pharmaceutical manufacturing.[1][4]
Pharmaceutical Context
Drug Development Utility
-
Antifungal Agents: The 2,2-dichloro motif serves as a precursor to azole antifungals.[1] The lipophilicity of the p-tolyl group combined with the electron-withdrawing chlorines enhances membrane permeability in target fungi.[1]
-
Enzyme Inhibition (PDH): Research indicates that halogenated acetophenones, including this derivative, can act as uncompetitive inhibitors of Pyruvate Dehydrogenase (PDH) .[1] This mechanism is explored in metabolic therapies for ischemia and diabetes, where shifting metabolism from fatty acid oxidation to glucose oxidation is beneficial.[1]
-
Antibacterial Hybrids: Used in the synthesis of clinafloxacin-triazole hybrids, enhancing potency against resistant bacterial strains.[1]
Safety & Handling Protocols
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound can release HCl vapors upon hydrolysis or thermal decomposition.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive—degradation leads to the release of corrosive HCl.
References
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LookChem. (2025).[1] 2,2-Dichloro-1-(p-tolyl)ethanone Product Report. Retrieved from [1]
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ChemicalBook. (2025).[1] Synthesis and Properties of Chlorinated Acetophenones. Retrieved from [1]
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National Institutes of Health (NIH). (2022).[1] Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC9582697.[1] Retrieved from [1]
-
Google Patents. (2000).[1] Method for producing a halogenated acetophenone (WO2000075094A2).[1] Retrieved from
-
PubChem. (2025).[1][2] 2-Chloro-1-(4-methylphenyl)ethanone Compound Summary. (Note: Reference for mono-chloro analog properties and safety overlap). Retrieved from [1]
